![molecular formula C9H22NO5P B14659593 [Bis(2-hydroxyethyl)amino]methyl diethyl phosphite CAS No. 51532-51-5](/img/structure/B14659593.png)
[Bis(2-hydroxyethyl)amino]methyl diethyl phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Bis(2-hydroxyethyl)amino]methyl diethyl phosphite is an organic compound with the molecular formula C9H22NO5P. It contains 38 atoms, including 22 hydrogen atoms, 9 carbon atoms, 1 nitrogen atom, 5 oxygen atoms, and 1 phosphorus atom . This compound is characterized by its phosphite group and hydroxyl functionalities, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(2-hydroxyethyl)amino]methyl diethyl phosphite typically involves the reaction of diethyl phosphite with a suitable amine and an aldehyde or ketone. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Reactants: Diethyl phosphite, amine (e.g., ethanolamine), and aldehyde/ketone.
Solvent: Ethanol or methanol.
Conditions: Heating to around 60-80°C for several hours.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl groups in [Bis(2-hydroxyethyl)amino]methyl diethyl phosphite can undergo oxidation to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols, depending on the specific reaction conditions.
Substitution: The phosphite group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of phosphonate esters or other substituted phosphites.
Applications De Recherche Scientifique
[Bis(2-hydroxyethyl)amino]methyl diethyl phosphite has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and other phosphorus-containing compounds.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus metabolism.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of [Bis(2-hydroxyethyl)amino]methyl diethyl phosphite involves its interaction with molecular targets through its phosphite and hydroxyl groups. These functional groups can participate in various chemical reactions, such as nucleophilic substitution and coordination with metal ions. The compound’s ability to form stable complexes with metal ions makes it useful in catalysis and other applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl phosphite: A simpler phosphite compound with similar reactivity but lacking the hydroxyl and amino functionalities.
Ethanolamine: Contains the amino and hydroxyl groups but lacks the phosphite functionality.
Phosphorous acid: Contains the phosphite group but lacks the organic substituents.
Uniqueness
[Bis(2-hydroxyethyl)amino]methyl diethyl phosphite is unique due to its combination of phosphite, hydroxyl, and amino functionalities. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in various applications.
Propriétés
Numéro CAS |
51532-51-5 |
|---|---|
Formule moléculaire |
C9H22NO5P |
Poids moléculaire |
255.25 g/mol |
Nom IUPAC |
[bis(2-hydroxyethyl)amino]methyl diethyl phosphite |
InChI |
InChI=1S/C9H22NO5P/c1-3-13-16(14-4-2)15-9-10(5-7-11)6-8-12/h11-12H,3-9H2,1-2H3 |
Clé InChI |
XVAIDOUABPEWOF-UHFFFAOYSA-N |
SMILES canonique |
CCOP(OCC)OCN(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


-lambda~5~-phosphane](/img/structure/B14659523.png)
![Trimethyl[(trichlorogermyl)oxy]silane](/img/structure/B14659536.png)
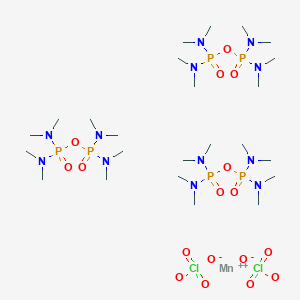
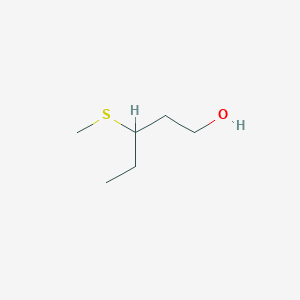


![2-[2-(Morpholin-4-yl)ethanesulfinyl]-1H-benzimidazole](/img/structure/B14659552.png)
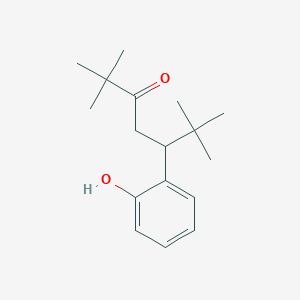
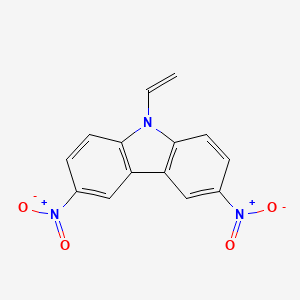

![5H-imidazo[1,2-b]indazole](/img/structure/B14659583.png)
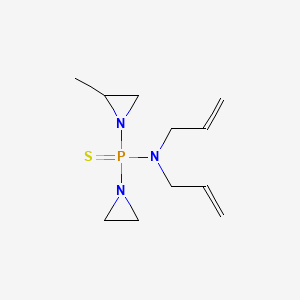
-lambda~5~-phosphane](/img/structure/B14659595.png)

